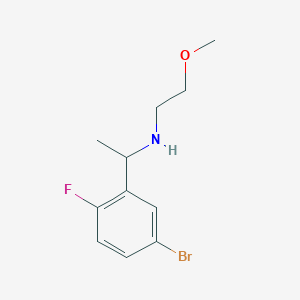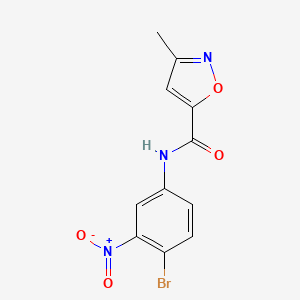
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide, also known as FLT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLT is a thiochromene derivative that has been synthesized through a series of chemical reactions. In
Mécanisme D'action
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide is not fully understood, but it has been suggested that N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has also been shown to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide research, including the development of more potent and selective N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide analogs, the identification of novel molecular targets for N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide, and the evaluation of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide and to determine its potential clinical applications in various diseases.
In conclusion, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide involves a series of chemical reactions that start with the condensation of 8-fluoro-3,4-dihydro-2H-thiochromen-4-ol with 2-chloro-N-(4-morpholinyl)benzamide in the presence of a base. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to obtain N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide.
Applications De Recherche Scientifique
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Propriétés
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-16-6-3-5-14-17(8-13-26-19(14)16)22-20(24)15-4-1-2-7-18(15)23-9-11-25-12-10-23/h1-7,17H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBGMRRKEYWWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3=CC=CC=C3N4CCOCC4)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)

![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)


